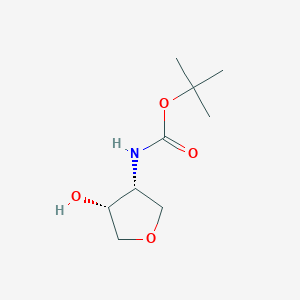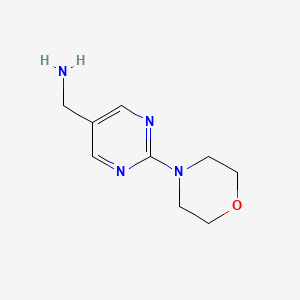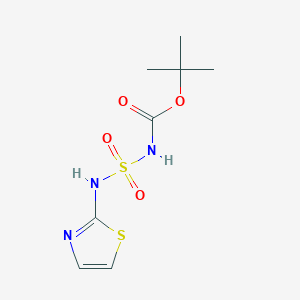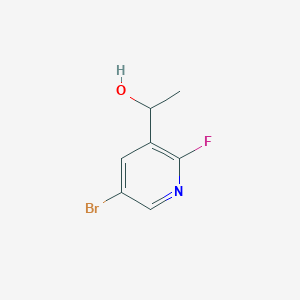
1-(5-Bromo-6-methylpyridin-2-yl)piperazine hydrochloride
Descripción general
Descripción
“1-(5-Bromo-6-methylpyridin-2-yl)piperazine hydrochloride” is a chemical compound with the CAS Number: 1187386-04-4. It has a molecular weight of 292.61 .
Molecular Structure Analysis
The linear formula of this compound is C10H15BrClN3 . For a more detailed structural analysis, you may need to refer to specialized databases or literature.Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
A study by Babu et al. (2015) involved the synthesis of novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives by cyclization involving 5-bromo-2-fluorobenzaldehyde. The synthesized compounds were evaluated for in vitro antibacterial activity against several bacterial species and antifungal activity against fungal strains, with some compounds showing potential antimicrobial activity (Babu, Srinivasulu, & Kotakadi, 2015).
Pharmaceutical Applications
Research by Vickers et al. (2001) explored 5-HT(2C) receptor agonists, including 1-(3-chlorophenyl)piperazine hydrochloride, in pharmacology. Their study examined the agonists' effects in vivo and in vitro at rat 5-HT(2A), 5-HT(2B), and 5-HT(2C) receptors, contributing to the understanding of these compounds in neuropharmacology (Vickers et al., 2001).
Chemical Synthesis
Research on the chemical synthesis and characterization of new compounds often involves derivatives of piperazine, such as in the study by Marvanová et al. (2016), which focused on synthesizing new 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates as potential dual antihypertensive agents. The study provided insights into the structural aspects of these compounds, including protonation states in hydrochloride salts (Marvanová et al., 2016).
Crystal Structure Analysis
The study by Ullah and Stoeckli-Evans (2021) on the crystal structure and Hirshfeld surface analysis of the hydrochloride salt of a related compound, 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one, highlights the importance of structural analysis in understanding the properties and potential applications of these compounds (Ullah & Stoeckli-Evans, 2021).
Safety and Hazards
Propiedades
IUPAC Name |
1-(5-bromo-6-methylpyridin-2-yl)piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3.ClH/c1-8-9(11)2-3-10(13-8)14-6-4-12-5-7-14;/h2-3,12H,4-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTHXIFPWDWGQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCNCC2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675400 | |
| Record name | 1-(5-Bromo-6-methylpyridin-2-yl)piperazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187386-04-4 | |
| Record name | Piperazine, 1-(5-bromo-6-methyl-2-pyridinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187386-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Bromo-6-methylpyridin-2-yl)piperazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















